Barium thiocyanate

Overview

Description

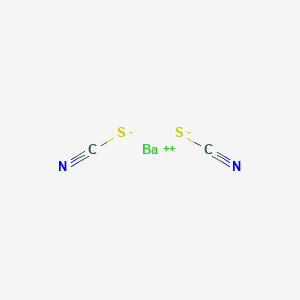

Barium thiocyanate is an inorganic compound with the chemical formula Ba(SCN)₂. It is a colorless, water-soluble salt that is highly hygroscopic. This compound is known for its toxicity when ingested and its ability to irritate the skin. This compound is also soluble in most alcohols but insoluble in simple alkanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium thiocyanate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . Another method involves the reaction of barium hydroxide with ammonium thiocyanate, which produces this compound, ammonia gas, and water .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting barium chloride with potassium thiocyanate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration.

Chemical Reactions Analysis

Types of Reactions: Barium thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with other compounds to form different thiocyanate derivatives.

Complex Formation: this compound can form coordination complexes with various ligands.

Common Reagents and Conditions:

Barium Hydroxide and Ammonium Thiocyanate: These reagents are used in an endothermic reaction to produce this compound.

Trans-1,2-Bis(4-pyridyl)ethylene: This ligand is used to form new barium thiocyanato coordination polymers.

Major Products:

Ammonia Gas and Water: These are by-products of the reaction between barium hydroxide and ammonium thiocyanate.

Coordination Polymers: Formed when this compound reacts with specific ligands.

Scientific Research Applications

Barium thiocyanate has several applications in scientific research:

Optoelectronics: It is used in the development of white light-emitting diodes (LEDs) due to its high photoluminescence quantum yield and stability.

Coordination Chemistry: It is used to synthesize new coordination polymers with unique crystal structures and thermal properties.

Photophysical Properties: this compound is used to enhance the stability and photophysical properties of lead halide perovskite nanocrystals.

Mechanism of Action

The mechanism by which barium thiocyanate exerts its effects involves the formation of coordination complexes with various ligands. These complexes can alter the photophysical properties of the host materials, such as lead halide perovskite nanocrystals, by reducing defects and enhancing stability . The molecular targets include the lead ions in the perovskite structure, which interact with the thiocyanate ions to form stronger bonds and improve overall material stability .

Comparison with Similar Compounds

- Potassium Thiocyanate (KSCN)

- Ammonium Thiocyanate (NH₄SCN)

- Sodium Thiocyanate (NaSCN)

Comparison: Barium thiocyanate is unique due to its ability to form highly stable coordination complexes and its high solubility in water and alcohols. Unlike potassium, ammonium, and sodium thiocyanates, this compound is less commonly used due to its toxicity. its unique properties make it valuable in specific applications, such as enhancing the stability of perovskite nanocrystals and forming novel coordination polymers .

Biological Activity

Barium thiocyanate, an inorganic compound with the formula Ba(SCN)₂, is notable for its diverse applications in analytical chemistry and potential biological effects. This article delves into its biological activity, including toxicity, interactions with biological systems, and relevant case studies.

This compound is typically synthesized through the reaction of barium hydroxide with ammonium thiocyanate:

This reaction is endothermic, leading to significant cooling during the process, which can even result in frost formation on the reaction vessel . The compound appears as a white crystalline solid that is soluble in water and has applications in qualitative analysis due to its ability to form colored precipitates with certain metal ions.

Toxicity and Biological Effects

This compound exhibits notable toxicity primarily due to barium ions. Exposure can lead to several health issues:

- Respiratory Issues : Inhalation of barium compounds can cause respiratory distress.

- Gastrointestinal Distress : Ingestion may result in nausea, vomiting, and abdominal pain.

- Thyroid Function Interference : Thiocyanate ions can inhibit iodine uptake, potentially leading to hypothyroidism with prolonged exposure .

Toxicological Data

| Effect | Observed Outcome |

|---|---|

| Acute Toxicity | Respiratory distress, gastrointestinal issues |

| Chronic Exposure | Potential hypothyroidism |

| LD50 (oral) | Estimated around 200 mg/kg in rodents |

Case Studies and Research Findings

Research has highlighted the biological implications of this compound exposure. A study on thiocyanate degradation mechanisms demonstrated that specific microbial cultures could degrade thiocyanate compounds effectively, suggesting potential bioremediation applications . Furthermore, investigations into the compound's interaction with thyroid function have shown that high concentrations can disrupt normal iodine metabolism, emphasizing the need for caution in handling this chemical.

Relevant Research Studies

- Thiocyanate Degradation : A study focused on microbial degradation of thiocyanates showed that certain bacteria could metabolize these compounds effectively, indicating a possible avenue for environmental cleanup efforts .

- Thyroid Function Study : Research indicated that prolonged exposure to thiocyanates could lead to thyroid dysfunction due to competitive inhibition of iodine uptake, a critical factor for thyroid hormone synthesis .

- Toxicological Assessment : An assessment of barium salts revealed significant toxicological effects across various biological systems, necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

barium(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZCRGABYQYUFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(SCN)2, C2BaN2S2 | |

| Record name | barium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-56-9 (Parent) | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90890553 | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-17-3 | |

| Record name | Barium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412AZ8I1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.